molecular formula C14H16FN3O5S B1450365 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate CAS No. 1820705-98-3

1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Katalognummer: B1450365
CAS-Nummer: 1820705-98-3
Molekulargewicht: 357.36 g/mol
InChI-Schlüssel: MOTXCZCDXNPKRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a propan-1-amine chain containing a methylthio (-SMe) moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name

1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS.C2H2O4/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13;3-1(4)2(5)6/h2-5,10H,6-7,14H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXCZCDXNPKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
  • Molecular Formula : C12H14FN3O2S
  • Molecular Weight : 283.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator for certain GPCRs, influencing pathways related to neurotransmission and cellular signaling .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and pain signaling.

Biological Activity Overview

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines.
Neuroprotective Potential to protect neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of the compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro tests showed that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This indicates a promising avenue for further development as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound is still under investigation. However, initial studies suggest it has moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications on the Oxadiazole Ring

Substituent Effects
  • 2-Fluorophenyl vs. Phenyl/Decylphenyl (–3): SLF108185117 (3-(4-decylphenyl)-substituted oxadiazole) has a long alkyl chain, increasing lipophilicity compared to the target compound’s fluorophenyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • Heterocyclic Replacements (): 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate () replaces fluorophenyl with a furan ring, introducing oxygen’s electron-rich character. This may alter π-π stacking interactions in biological targets .
Fluorine Positional Isomerism ():
  • 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine () has fluorine at the 3-position of the phenyl ring with an additional methyl group. The steric and electronic effects may influence receptor binding compared to the target compound’s 2-fluorophenyl substitution .

Modifications on the Propan-1-amine Chain

  • Methylthio (-SMe) vs. Hydrochloride Salts ():
    • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate () shares the methylthio group but substitutes fluorophenyl with isopropyl, enhancing steric bulk. Its molecular weight (305.35) and purity (95%) are comparable to the target compound .
    • 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride () replaces methylthio with a primary amine hydrochloride salt, altering solubility and charge state .

Physicochemical Properties

Compound (CAS/Ref.) Substituent on Oxadiazole Propan-1-amine Chain Molecular Weight Purity Salt Form Key Features
Target Compound (Not specified) 2-Fluorophenyl 3-(methylthio) ~325 (estimated) N/A Oxalate Balanced lipophilicity, fluorinated
1-(3-Isopropyl-...) oxalate (1820603-84-6) Isopropyl 3-(methylthio) 305.35 95% Oxalate Increased steric bulk
3-(Thiophen-2-yl)-... HCl (1286708-64-2) Thiophen-2-yl Primary amine 245.73 ≥98% Hydrochloride Sulfur heterocycle, charged amine
1-(3-(Furan-2-yl)-...) oxalate (1820650-54-1) Furan-2-yl 3-(methylthio) ~311 (estimated) N/A Oxalate Oxygen-rich heterocycle

Vorbereitungsmethoden

Formation of the Oxadiazole Ring

  • Starting Materials: Aromatic amidoximes derived from 2-fluorobenzonitrile are reacted with carboxylic acid derivatives or esters to cyclize into the 1,2,4-oxadiazole core.
  • Reaction Conditions: Typically heated under reflux in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) at temperatures ranging from 80°C to 110°C.
  • Catalysts/Additives: Bases such as potassium tert-butoxide or sodium hydride are used to deprotonate amidoximes and promote ring closure.

Introduction of the 3-(Methylthio)propan-1-amine Side Chain

  • Method: The side chain can be introduced by nucleophilic substitution of a suitable leaving group on the oxadiazole ring or by coupling of the oxadiazole intermediate with a 3-(methylthio)propan-1-amine derivative.
  • Typical Conditions: The reaction is conducted in DMSO or similar solvents at 40–80°C under nitrogen atmosphere to avoid oxidation of the methylthio group.
  • Bases: Potassium hydroxide or sodium hydride is often used to generate the nucleophilic amine species.

Formation of the Oxalate Salt

  • Procedure: The free base amine is dissolved or suspended in an organic solvent such as ethyl acetate or isopropyl acetate.
  • Addition of Oxalic Acid: Oxalic acid dihydrate is added at ambient temperature (20–30°C) with stirring to precipitate the oxalate salt.
  • Isolation: The precipitate is filtered, washed with cold solvent, and dried under vacuum at 40–60°C to yield the oxalate salt as a crystalline solid.

Representative Preparation Example (Adapted from Related Oxadiazole Amines)

Step Reagents & Conditions Operation Details Yield & Purity
1. Amidoxime formation 2-Fluorobenzonitrile + hydroxylamine hydrochloride, base (NaOH), aqueous medium, 50–60°C, 4 h Isolation of 2-fluorophenyl amidoxime by filtration ~85% crude yield
2. Oxadiazole ring closure Amidoxime + methylthio-substituted propionic acid derivative, base (KOtBu), DMSO, 90–100°C, 20 h Cyclization under inert atmosphere, followed by aqueous workup 70–80% yield
3. Side chain amination Intermediate + methylthio-propan-1-amine or precursor, KOH, DMSO, 40°C, 24 h Nucleophilic substitution or reductive amination 75–85% yield
4. Oxalate salt formation Free amine + oxalic acid dihydrate, ethyl acetate/methanol, 0–5°C, 1–2 h Precipitation, filtration, washing, drying 65–75% yield; >98% purity by HPLC

Analytical and Purification Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) at 220 nm is used to monitor reaction progress and purity, targeting >98% purity for the final oxalate salt.
  • Crystallinity: The oxalate salt formation enhances crystallinity and stability; controlled cooling during precipitation (0–5°C) improves particle size distribution.
  • Drying: Vacuum drying at 50–60°C removes residual solvents without decomposition.

Research Findings and Optimization Notes

  • Solvent Choice: DMSO is preferred for ring closure and nucleophilic substitution due to its high boiling point and polarity, facilitating efficient reactions.
  • Base Strength: Strong bases like sodium hydride or potassium tert-butoxide ensure complete deprotonation and promote cyclization but require careful handling.
  • Temperature Control: Elevated temperatures (up to 110°C) accelerate ring closure, while moderate temperatures (40–50°C) favor side chain introduction without side reactions.
  • Salt Formation: Oxalic acid is favored for salt formation due to its ability to form stable crystalline salts with amines, improving handling and formulation properties.

Summary Table of Preparation Parameters

Preparation Stage Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amidoxime formation 2-Fluorobenzonitrile + NH2OH·HCl + NaOH 50–60 4 ~85 Aqueous medium
Oxadiazole ring cyclization Amidoxime + methylthio-propionic acid + KOtBu + DMSO 90–100 20 70–80 Inert atmosphere
Side chain introduction Intermediate + methylthio-propan-1-amine + KOH + DMSO 40–50 24 75–85 Nitrogen atmosphere
Oxalate salt precipitation Free amine + oxalic acid + ethyl acetate/methanol 0–5 1–2 65–75 Cooling critical for crystallinity

The preparation of 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate involves multi-step synthesis starting from 2-fluorobenzonitrile derivatives, proceeding through amidoxime formation, oxadiazole ring closure, side chain introduction, and final salt formation with oxalic acid. Optimized reaction conditions utilize polar aprotic solvents, strong bases, and controlled temperature regimes to achieve high yields and purity. The oxalate salt form enhances the compound's stability and facilitates isolation as a crystalline solid suitable for further applications.

These methods are consistent with industrial and academic practices for related oxadiazole amine oxalates and provide a robust framework for the synthesis of this specific compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions. Key parameters for optimization include:

  • Temperature control : Reactions at 80–100°C in ethanol or DMF improve oxadiazole ring formation .
  • Catalysts : Use of coupling agents like EDCI/HOBt enhances intermediate stability .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and intermediate purity .
    For oxalate salt formation, stoichiometric addition of oxalic acid in anhydrous ethanol at 0–5°C ensures high crystallinity .

Q. Which spectroscopic techniques are most reliable for characterizing intermediates and the final compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming oxadiazole ring formation (signals at δ 8.1–8.5 ppm for aromatic protons, δ 160–165 ppm for oxadiazole carbons) and methylthio group integration (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Validate oxadiazole C=N stretching (1650–1680 cm⁻¹) and amine N-H bonds (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C11H12FN3OS: theoretical 254.0764) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Contradictions arise from oxalate salt formation altering solubility. Experimental protocols:

  • Salt-free base : Test in chloroform/ethyl acetate (nonpolar) for logP estimation .
  • Oxalate salt : Use DMSO/water mixtures (polar) for dissolution studies. Centrifugation (10,000 rpm, 15 min) clarifies solubility limits .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., bacterial enolase, PDB: 1Q1) to model binding affinities. Fluorophenyl and oxadiazole moieties likely engage in π-π stacking and hydrogen bonding .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding modes under physiological conditions .
  • QSAR Models : Correlate substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) with bioactivity .

Q. How do structural modifications (e.g., substituting methylthio with sulfonyl groups) impact pharmacological activity?

Methodological Answer:

  • Synthetic Protocol : Replace methylthio via oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, yielding sulfonyl derivatives .
  • Bioactivity Assays : Compare IC50 values in antimicrobial (MIC against S. aureus) or anticancer (MTT assay on HeLa cells) models. Sulfonyl groups typically enhance hydrophilicity and target engagement .

Q. What experimental designs validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. HPLC analysis at 0, 6, 12, 24 h quantifies degradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) from 25–300°C identifies decomposition points. Oxalate salts show higher thermal resilience (>200°C) vs. free bases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Standardized Assays : Replicate studies using ATCC cell lines (e.g., MCF-7 for cancer) and CLSI guidelines for antimicrobial testing .
  • Control Compounds : Compare with known standards (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) to normalize potency metrics .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Cyclocondensation90°C, DMF, 12 h7895
Oxalate Salt Formation0°C, EtOH, 2 h8599
Oxidation (Sulfonyl)mCPBA, DCM, RT, 4 h6590

Q. Table 2. Biological Activity Comparison

Assay TypeModel SystemIC50/MICReference
Anticancer (MTT)HeLa Cells12.5 μM
Antimicrobial (MIC)S. aureus (ATCC 25923)8 μg/mL

Note to Researchers:

  • Prioritize peer-reviewed journals (e.g., Acta Crystallographica, PubChem) over commercial databases for structural and bioactivity data.
  • Cross-validate computational predictions with in vitro assays to mitigate model biases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 2
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.